Flupentixol impurity D
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Overview
Description
Flupentixol impurity D is a reference standard used in pharmaceutical research and quality control. It is a byproduct or degradation product of the antipsychotic drug flupentixol, which belongs to the thioxanthene class of compounds. The chemical name of this compound is 2-{2-{4-{3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl}ethoxy}ethanol .
Preparation Methods
The synthesis of Flupentixol impurity D involves multiple steps, starting from the parent compound flupentixol. The synthetic route typically includes the introduction of the trifluoromethyl group and the formation of the thioxanthene ring system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods are designed to ensure high purity and yield, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Flupentixol impurity D can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Flupentixol impurity D is primarily used in pharmaceutical research for the following purposes:
Quality Control: It serves as a reference standard for the identification and quantification of impurities in flupentixol formulations.
Method Validation: It is used to validate analytical methods for the detection and quantification of impurities.
Stability Studies: It helps in assessing the stability of flupentixol under various conditions by monitoring the formation of impurities.
Pharmacokinetic Studies: It is used to study the metabolism and degradation pathways of flupentixol in biological systems.
Mechanism of Action
The mechanism of action of Flupentixol impurity D is not well-documented, as it is primarily used as a reference standard rather than a therapeutic agent. it is structurally related to flupentixol, which acts as an antagonist at dopamine D1 and D2 receptors. This antagonism is responsible for the antipsychotic effects of flupentixol .
Comparison with Similar Compounds
Flupentixol impurity D can be compared with other impurities and degradation products of flupentixol, such as:
Flupentixol impurity A: Another degradation product with a different chemical structure.
Flupentixol impurity B: A related compound with variations in the functional groups.
Flupentixol impurity C: Another impurity with distinct chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of the trifluoromethyl group, which can influence its reactivity and interactions .
Properties
IUPAC Name |
2-[2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N2O2S/c26-25(27,28)19-7-8-24-22(18-19)20(21-4-1-2-6-23(21)33-24)5-3-9-29-10-12-30(13-11-29)14-16-32-17-15-31/h1-2,4-8,18,31H,3,9-17H2/b20-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLMZAAAQRUNKZ-SDPNRITHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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